![molecular formula C10H5F3N2 B1376855 4-Amino-5-ethynyl-2-(trifluoromethyl)benzenecarbonitrile CAS No. 949513-12-6](/img/structure/B1376855.png)
4-Amino-5-ethynyl-2-(trifluoromethyl)benzenecarbonitrile
Overview
Description
Synthesis Analysis
AETBC can serve as a starting material in the synthesis of benzimidazoles . These benzimidazoles can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .Molecular Structure Analysis
The molecular formula of AETBC is C10H5F3N2 . It has a molecular weight of 210.1553096 .Chemical Reactions Analysis
AETBC can serve as a starting material in the synthesis of benzimidazoles . These benzimidazoles can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .Scientific Research Applications
Based on the information available, here is an analysis of some scientific research applications of 4-Amino-5-ethynyl-2-(trifluoromethyl)benzenecarbonitrile:
Synthesis of Benzimidazoles
This compound can serve as a starting material in the synthesis of benzimidazoles, which are explored for their potential in treating breast cancer due to their ability to inhibit the growth of endothelial cells .
Radical Hydrotrifluoromethylation
It may be used in radical hydrotrifluoromethylation of ynamides, providing an alternative route toward β-CF3 enamides, which are valuable in various chemical synthesis processes .
properties
IUPAC Name |
4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2/c1-2-6-3-7(5-14)8(4-9(6)15)10(11,12)13/h1,3-4H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYGHOFVSRBGLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1N)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-ethynyl-2-(trifluoromethyl)benzenecarbonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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